Evidence 1: The Diol Is the Major Aglycone Urinary Metabolite—Rank-Order Superiority Over the Alcohol Congener in Human Biomonitoring
In a controlled human urinary metabolism study (1 mg/kg oral fenfluramine dose, 0–24 h pooled urine), the diol (1-[3-(trifluoromethyl)phenyl]propane-1,2-diol) was explicitly identified as the 'major metabolite' in the aglycone fraction, while the alcohol (1-(3-trifluoromethylphenyl)propan-2-ol) and ketone (1-(3-trifluoromethylphenyl)propan-2-one) were detected as minor species [1]. This rank-order abundance differentiation is absent for the alcohol and ketone, which are present at lower, sub-dominant concentrations. The analytical method utilized ion-exchange resin extraction, solid-phase purification (Bond Elut C8), enzymic hydrolysis, derivatization, and capillary GC-MS for metabolite characterization [1].
| Evidence Dimension | Relative urinary metabolite abundance rank (aglycone fraction, human) |
|---|---|
| Target Compound Data | Major metabolite in the aglycone fraction |
| Comparator Or Baseline | 1-(3-trifluoromethylphenyl)propan-2-ol (alcohol): minor metabolite; 1-(3-trifluoromethylphenyl)propan-2-one (ketone): minor metabolite |
| Quantified Difference | Diol >> alcohol/ketone (rank-order; exact percentage distribution not reported in abstract) |
| Conditions | Human volunteers; 1 mg/kg oral (±)-fenfluramine; 0–24 h urine collection; aglycone fraction after enzymic hydrolysis; GC-MS detection |
Why This Matters
For urinary biomonitoring, doping control, or pharmacokinetic studies, selecting the diol as the analytical target maximizes signal abundance and sensitivity, whereas substitution by the alcohol would reduce detection capability.
- [1] Brownsill R, Wallace D, Taylor A, Campbell B. Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. J Chromatogr. 1991;562(1-2):267-277. doi:10.1016/0378-4347(91)80584-Y View Source
